molecular formula C8H3N3O6 B1393608 3-Cyano-2,4-dinitrobenzoic acid CAS No. 1291486-31-1

3-Cyano-2,4-dinitrobenzoic acid

Cat. No. B1393608
M. Wt: 237.13 g/mol
InChI Key: PAQNTWFJEWOKAE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

3-Cyano-2,4-dinitrobenzoic acid is a yellow-colored organic compound. It has a molecular formula of C8H3N3O6 and a molecular weight of 237.13 g/mol.

Scientific Research Applications

1. Organic Synthesis

3-Cyano-2,4-dinitrobenzoic acid has been utilized in organic chemistry, particularly in promoting certain chemical reactions. For instance, in a study by (Zhang et al., 2014), a highly efficient [3 + 2] reaction was described involving 3-vinylindoles and 3-indolylmethanols, where 3-Cyano-2,4-dinitrobenzoic acid played a crucial catalytic role.

2. Crystal Structure Analysis

The crystal structures involving 3-Cyano-2,4-dinitrobenzoic acid have been extensively studied. Research by (Sikorski & Trzybiński, 2013) examined the crystal structures of polymorphs of 9-aminoacridinium 2,4-dinitrobenzoate. These studies provide insights into the molecular interactions and structural properties of compounds involving 3-Cyano-2,4-dinitrobenzoic acid.

3. Electrophilic Substitution Reactions

In the field of chemical synthesis, 3-Cyano-2,4-dinitrobenzoic acid has been observed to undergo various substitution reactions. For instance, the study by (Shevelev et al., 2001) revealed the regiospecific substitution of the nitro group in certain chemical compounds, demonstrating the reactivity and versatility of 3-Cyano-2,4-dinitrobenzoic acid in synthetic chemistry.

4. Proton-transfer Supramolecular Salts Formation

The ability of 3-Cyano-2,4-dinitrobenzoic acid to form proton-transfer supramolecular salts has been explored. Research by (Ding et al., 2013) showed the formation of supramolecular salts with proton sponge 2,2'-dipyridylamine. This highlights its potential application in the development of novel supramolecular structures.

5. Electrochemical Studies

Electrochemical properties of 3-Cyano-2,4-dinitrobenzoic acid have been investigated. A study conducted by (Gopal et al., 2013) explored its reduction mechanism at a glassy carbon electrode. Such studies are essential for understanding the electrochemical behavior of this compound, which can have implications in various analytical and industrial applications.

Safety And Hazards

The safety data sheet for 3,5-Dinitrobenzoic acid indicates that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to avoid contact with skin and eyes, and to use personal protective equipment .

properties

IUPAC Name

3-cyano-2,4-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N3O6/c9-3-5-6(10(14)15)2-1-4(8(12)13)7(5)11(16)17/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQNTWFJEWOKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297590
Record name Benzoic acid, 3-cyano-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-2,4-dinitrobenzoic acid

CAS RN

1291486-31-1
Record name Benzoic acid, 3-cyano-2,4-dinitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291486-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-cyano-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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